molecular formula C7H4ClN3O2 B582450 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 1208084-53-0

6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No.: B582450
CAS No.: 1208084-53-0
M. Wt: 197.578
InChI Key: KCIGXZXAPJTRTG-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is a chemical compound used as a pharmaceutical intermediate . It is a part of the imidazo[1,2-b]pyridazine family, which has been widely studied in drug molecules due to their good biological activity .


Synthesis Analysis

A related compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized and characterized using spectroscopic techniques . The synthesis of imidazo[1,2-b]pyridazine compounds has been reported in various studies, indicating the wide variety of these derivatives .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results were consistent with the X-ray diffraction data .


Physical and Chemical Properties Analysis

The physical form of this compound is a white to off-white solid . Its molecular weight is 197.58 . The empirical formula is C6H5Cl2N3 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : The compound is utilized in the direct intermolecular C-H arylation, enabling the synthesis of various (hetero)arylimidazo[1,2-b]pyridazines. This methodology is applied to synthesize di- and trisubstituted imidazo[1,2-b]pyridazines, demonstrating its utility in creating complex heterocyclic compounds (Akkaoui et al., 2010).

  • VEGFR-2 Kinase Inhibitory Activity : It's involved in the streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives, which act as selective vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. This highlights its role in developing potential therapeutic agents (Ishimoto et al., 2013).

  • Pharmacological Applications : Research has explored the anti-inflammatory, analgesic, and ulcerogenic actions of various derivatives of this compound. This implies its potential in pharmaceutical applications related to inflammation and pain management (Abignente et al., 1992).

  • Interactions with Benzodiazepine Receptors : Certain derivatives of this compound have been examined for their interaction with central and mitochondrial benzodiazepine receptors. This research is significant for understanding its potential in neuropsychopharmacology (Barlin et al., 1997).

  • Antiviral Activities : Some derivatives of this compound have been synthesized and evaluated for antiviral activity, particularly against human cytomegalovirus and varicella-zoster virus, suggesting its potential in antiviral therapy (Galtier et al., 2003).

  • Antimicrobial Activity : Its derivatives have been synthesized and screened for antimicrobial activity against various bacteria, indicating its potential as an antimicrobial agent (Bhatt et al., 2016).

Safety and Hazards

6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is classified as a skin sensitizer . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-4(7(12)13)11(6)10-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIGXZXAPJTRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718292
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208084-53-0
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde (1.82 g, 10 mmol), in t-BuOH (90 mL) and 2-methyl-2-butene in THF (30 mL, 2.0 M) was added a solution of sodium chlorite (80%, 9.0 g, 100 mmol) and NaH2PO4 (1 g, 8 mmol) in water (45 mL). The mixture was stirred at rt for overnight, concentrated, diluted with water, acidified to PH=4, precipitated white solid, filtered to give 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid as white solid (1.2 g, 67% yield)). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.29 (d, J=9.60 Hz, 1H), 8.22 (s, 1H), 7.50 (d, J=9.60 Hz, 1H); LRMS (ESI) m/e 198.1 [(M+H)+, calcd for C7H6ClN3O2 198.6].
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

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